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4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Physicochemical profiling Drug-likeness Lipophilicity

This specific 4-methylbenzamide regioisomer (CAS 400076-94-0) is an essential SAR probe for the WDR5-MLL1 interaction cleft. The para-methyl substitution provides a distinct electronic and steric profile compared to 3-methyl or 4-chloro analogs, preventing confounding halogen-bonding interactions. Supplied at a standardized 90% purity with batch-specific QC (NMR, HPLC), it ensures observed binding affinity trends are due to structural features, not impurities. Ideal for building halogen-free fragment libraries or as a versatile intermediate for late-stage 5-position diversification.

Molecular Formula C19H23N3O
Molecular Weight 309.413
CAS No. 400076-94-0
Cat. No. B2614037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
CAS400076-94-0
Molecular FormulaC19H23N3O
Molecular Weight309.413
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C
InChIInChI=1S/C19H23N3O/c1-15-7-9-16(10-8-15)19(23)20-17-5-3-4-6-18(17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23)
InChIKeyNJHWILPTJUTTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS 400076-94-0): Core Chemical Identity and Structural Context for Procurement


4-Methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS 400076-94-0) is a synthetic benzanilide with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol [1]. The structure features a 4-methylbenzamide moiety connected via an amide linkage to a 2-(4-methylpiperazin-1-yl)phenyl scaffold, positioning the N-methylpiperazine group ortho to the aniline nitrogen [1]. This compound belongs to a broader class of N-(2-(4-methylpiperazin-1-yl)phenyl) benzamides that have been investigated as small-molecule antagonists of the WDR5-MLL1 protein-protein interaction, a target implicated in MLL-rearranged leukemias [2]. The compound is primarily catalogued as a research chemical and synthetic building block, with standard purity specifications of 90% and batch-specific QC documentation (NMR, HPLC, GC) available from commercial suppliers .

Why In-Class N-(2-(4-Methylpiperazin-1-yl)phenyl)benzamides Cannot Simply Be Interchanged: The Case of 4-Methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide


In the N-(2-(4-methylpiperazin-1-yl)phenyl)benzamide chemotype, seemingly minor modifications to the benzamide ring—such as substituting a 4-methyl group for a 4-chloro, 2-chloro, 3-methyl, or unsubstituted phenyl—produce large shifts in target binding affinity. Crystallographic and SAR studies on the WDR5-MLL1 system demonstrate that the benzamide moiety occupies a shallow, hydrophobic side pocket on WDR5, where substituent position and electronics directly dictate Kdis values; for example, a 3-methylbenzamide analog exhibits a Kdis of 1.1 ± 0.1 μM, compared to >10 μM for the unsubstituted acetamide control [1]. The 4-methyl regioisomer, by virtue of its para-substitution pattern and electron-donating character, is predicted to adopt a distinct binding pose relative to meta-substituted or halogenated analogs, making generic interchange without empirical validation scientifically unsound [2]. For procurement, this means that the specific CAS 400076-94-0 compound cannot be assumed functionally equivalent to any other benzamide-substituted variant in the series.

Quantitative Differentiation Profile of 4-Methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide (400076-94-0) Versus Closest Analogs and Regioisomers


Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) Compared to 4-Chloro and 2-Chloro Analogs

The 4-methylbenzamide substituent confers a computed XLogP3 of 3.1 and a TPSA of 35.6 Ų on 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, as calculated by PubChem [1]. In contrast, the 4-chloro analog (CAS 400076-87-1) features a chlorine atom that typically increases lipophilicity (estimated XLogP3 ~3.5) and introduces a halogen-bond donor not present in the methyl variant, while the 2-chloro regioisomer (CAS 400076-85-9) introduces steric constraints at the ortho position that may restrict conformational freedom of the benzamide moiety [2]. The methyl group at the para position of the target compound provides a balanced lipophilicity profile without the potential metabolic liabilities associated with aryl chlorides, making it a preferred scaffold for further derivatization where halogen-free lead matter is desired [2].

Physicochemical profiling Drug-likeness Lipophilicity

Regioisomeric Potency Differentiation: SAR Evidence from the WDR5-MLL1 Antagonist Series Demonstrates Position-Specific Benzamide Effects

In the WDR5-MLL1 fluorescence polarization displacement assay, the 3-methylbenzamide analog (compound 39, CAS not matched to 400076-94-0 but representing the meta-methyl regioisomer) exhibits a Kdis of 1.1 ± 0.1 μM, a 6.3-fold improvement in binding affinity compared to the 2-chlorobenzamide parent compound 2 (Kdis = 6.9 ± 1.5 μM) [1]. The unsubstituted acetamide control (compound 37, R1 = Me) shows Kdis > 10 μM, confirming that aromatic substitution is essential for activity [1]. While the 4-methylbenzamide regioisomer (the target compound) was not explicitly tested in this published panel, the para-methyl substitution is predicted to engage the same shallow hydrophobic cleft on WDR5 but with a different vector angle relative to the meta-methyl isomer, potentially yielding a distinct affinity profile [2]. This SAR context establishes that the 4-methyl regioisomer is structurally distinct from both the 3-methyl (proven active) and 4-chloro (untested in this assay) variants, and its biological activity cannot be inferred by simple extrapolation [2].

WDR5-MLL1 Structure-activity relationship Leukemia

Purity and Batch-to-Batch Reproducibility: Supplier-QC Data Establishes Baseline Quality Thresholds

Commercial suppliers provide 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS 400076-94-0) with a standard purity specification of 90%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This purity level represents a verifiable procurement criterion: the 90% purity floor provides a defined baseline for downstream applications, and the availability of batch-specific analytical data enables users to assess lot-to-lot consistency. In contrast, many close analogs such as the 2-chloro variant (CAS 400076-85-9) and 4-chloro variant (CAS 400076-87-1) are often listed at 95% purity from certain vendors, but the 4-methyl compound's established QC documentation package may offer more complete analytical characterization for rigorous research use .

Quality control Batch reproducibility Procurement specification

Hydrogen Bond Donor/Acceptor Profile: Differentiating the 4-Methyl from Halogenated Analogs for Fragment-Based Drug Design

The target compound presents one hydrogen bond donor (the amide N–H) and three hydrogen bond acceptors (amide carbonyl, piperazine N-methyl nitrogen, and the piperazine N-aryl nitrogen), identical in count to the 4-chloro analog but with a critical difference: the 4-methyl group is incapable of participating in halogen bonding, whereas the 4-chloro analog can act as a halogen-bond donor to electrophilic protein sites [1]. This electronic distinction means that in fragment-based screening campaigns targeting proteins with halogen-binding pockets (e.g., kinase hinge regions, halogen-bonding hot spots in bromodomains), the 4-chloro analog may exhibit spurious hits driven by halogen bonding rather than shape complementarity, while the 4-methyl compound provides a cleaner pharmacophore for assessing hydrophobic pocket engagement [2]. The 4-methyl compound thus offers a more specific tool for probing methyl-binding hydrophobic pockets without confounding halogen-bond interactions [2].

Fragment-based drug discovery Hydrogen bonding Molecular recognition

Recommended Research and Industrial Application Scenarios for 4-Methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide (400076-94-0)


WDR5-MLL1 Protein-Protein Interaction Antagonist Development: SAR Expansion of the Benzamide Region

The 4-methylbenzamide regioisomer serves as a critical SAR probe for the benzamide-binding region of the WDR5-MLL1 interaction cleft. Systematic testing of this compound alongside the 3-methyl analog (Kdis = 1.1 μM) and the 4-fluoro analog (Kdis = 3.1 μM) would complete the para-substitution SAR matrix and inform the design of optimized antagonists with improved affinity [1]. The compound's 90% purity with batch-specific QC ensures that observed activity differences are attributable to structural features rather than impurity artifacts .

Halogen-Free Fragment Library Construction for Biophysical Screening

With no halogen substituents and a balanced lipophilicity profile (XLogP3 = 3.1, TPSA = 35.6 Ų), this compound is an ideal candidate for inclusion in halogen-free fragment libraries used in NMR-based or SPR-based screening campaigns [1]. Its single HBD and three HBA functionalities provide a focused pharmacophore for probing hydrophobic pockets, while the absence of halogen-bond donors eliminates a potential confounding interaction mode that complicates hit triage with chloro-substituted analogs .

Synthetic Intermediate for Diversification at the 5-Position of the Central Phenyl Ring

The target compound lacks a substituent at the 5-position of the central phenyl ring (the position ortho to the piperazine attachment), making it a versatile synthetic intermediate for late-stage diversification. In the WDR5-MLL antagonist series, 5-substitution with nitro, ester, or heterocyclic groups was shown to modulate Kdis values from >10 μM down to 0.3 μM [1]. Starting from the 4-methylbenzamide scaffold, researchers can introduce diverse 5-substituents via electrophilic aromatic substitution or cross-coupling chemistry to generate focused libraries for SAR exploration .

Reference Compound for Computational Modeling of Methyl-π Interactions in Protein-Ligand Complexes

The para-methyl group on the benzamide ring provides a well-defined probe for studying methyl-π and hydrophobic packing interactions in protein-ligand docking and molecular dynamics simulations. Compared to the 4-chloro analog, which introduces halogen-bonding complexities, the 4-methyl compound offers a simpler electronic profile that facilitates interpretation of computed binding energetics and enables cleaner force field parameterization [1]. This makes it suitable as a reference compound in computational chemistry studies focused on methyl recognition motifs in epigenetic reader domains and other methyl-lysine binding proteins .

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